2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a combination of sulfonyl, pyridinyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, trifluoromethylating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzenesulfonyl group makes it susceptible to oxidation reactions.
Reduction: The pyridinyl core can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines .
Scientific Research Applications
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE DERIVATIVES
Uniqueness
This compound is unique due to the presence of both benzenesulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and potential for diverse applications .
Properties
Molecular Formula |
C22H19F3N2O4S |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H19F3N2O4S/c1-14-11-15(2)27(21(29)20(14)32(30,31)18-9-4-3-5-10-18)13-19(28)26-17-8-6-7-16(12-17)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28) |
InChI Key |
GENYOWSURHZZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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